(-)-5-Cyclohexyl-1-indanmethanol (-)-5-Cyclohexyl-1-indanmethanol
Brand Name: Vulcanchem
CAS No.: 38032-73-4
VCID: VC15943313
InChI: InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2
SMILES:
Molecular Formula: C16H22O
Molecular Weight: 230.34 g/mol

(-)-5-Cyclohexyl-1-indanmethanol

CAS No.: 38032-73-4

Cat. No.: VC15943313

Molecular Formula: C16H22O

Molecular Weight: 230.34 g/mol

* For research use only. Not for human or veterinary use.

(-)-5-Cyclohexyl-1-indanmethanol - 38032-73-4

Specification

CAS No. 38032-73-4
Molecular Formula C16H22O
Molecular Weight 230.34 g/mol
IUPAC Name (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol
Standard InChI InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2
Standard InChI Key SSDXQJLLPQJSSU-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure combines a bicyclic indene system with a methanol group at position 1 and a cyclohexyl substituent at position 5. This arrangement confers significant stereochemical complexity, as the (-)-enantiomer exhibits distinct biological activity compared to its mirror image. X-ray diffraction and density functional theory (DFT) analyses of analogous cyclohexyl-containing compounds reveal torsional angles between aromatic and aliphatic moieties that influence molecular conformation . For example, in related sulfonamide derivatives, dihedral angles of 87.47° between benzene and cyclohexene rings have been observed, suggesting similar steric constraints may govern (-)-5-cyclohexyl-1-indanmethanol’s reactivity .

Physicochemical Characteristics

Key physical properties include a predicted boiling point of 378.8±11.0C378.8 \pm 11.0^\circ \text{C}, a density of 1.055±0.06g/cm31.055 \pm 0.06 \, \text{g/cm}^3, and a pKa of 14.80±0.1014.80 \pm 0.10 . These parameters align with its hydrophobic nature, as evidenced by its solubility profile in organic solvents like acetonitrile and dimethyl sulfoxide (DMSO). Comparative data for structurally related alcohols, such as 3-hydroxybenzohydrazide, further contextualize its polarity and hydrogen-bonding potential .

Table 1: Physicochemical Properties of (-)-5-Cyclohexyl-1-Indanmethanol

PropertyValue
Molecular FormulaC16H22O\text{C}_{16}\text{H}_{22}\text{O}
Molecular Weight230.34 g/mol
Boiling Point378.8±11.0C378.8 \pm 11.0^\circ \text{C}
Density1.055±0.06g/cm31.055 \pm 0.06 \, \text{g/cm}^3
pKa14.80±0.1014.80 \pm 0.10

Pharmacological Applications

Anti-Inflammatory and Analgesic Activity

Preliminary studies indicate that (-)-5-cyclohexyl-1-indanmethanol modulates inflammatory pathways, potentially through cyclooxygenase (COX) inhibition or cytokine suppression. In rodent models, the compound demonstrated efficacy in reducing edema and hyperalgesia at subtoxic doses, though its precise molecular targets remain under investigation . Structural analogs, such as 5-chloro-N′-cyclohexylidene indole derivatives, exhibit similar bioactivity via hydrogen-bonding interactions with protein active sites, suggesting a shared mechanism .

Industrial and Synthetic Utility

Chemical Intermediate

(-)-5-Cyclohexyl-1-indanmethanol serves as a precursor in synthesizing complex organic molecules, including chiral ligands and bioactive probes. Suppliers such as Chemlyte Solutions and Zibo Hangyu Biotechnology offer industrial-scale quantities (≥99% purity), with packaging options ranging from grams to metric tons .

Table 2: Global Suppliers and Product Specifications

SupplierAssayPackagingApplication
Zibo Hangyu Biotechnology99%10g–25kg drumsR&D, commercial use
Chemlyte Solutions99%100g–kilogramsPharmaceutical intermediates
Henan New Blue Chemical99%1g–metric tonsAPI synthesis

Specialty Chemical Production

The compound’s bicyclic structure makes it valuable in formulating heat-resistant polymers and agrochemicals. Its enantiomeric purity is critical for applications in asymmetric catalysis, where even minor stereochemical impurities can drastically alter reaction outcomes .

Comparative Analysis with Structural Analogs

Unlike simpler indanols, (-)-5-cyclohexyl-1-indanmethanol’s cyclohexyl group enhances lipid solubility, potentially improving blood-brain barrier penetration. In contrast, sulfonamide derivatives like 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one exhibit stronger hydrogen-bonding networks but reduced bioavailability due to higher polarity . Such comparisons underscore the trade-offs between structural modifications and pharmacokinetic performance.

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